molecular formula C12H9N3O3 B13715754 Methyl 1-acetyl-3-cyano-4-indazolecarboxylate

Methyl 1-acetyl-3-cyano-4-indazolecarboxylate

Cat. No.: B13715754
M. Wt: 243.22 g/mol
InChI Key: UEIGSGPSFJWQHY-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-cyano-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a β-keto ester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-acetyl-3-cyano-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

  • Methyl 1-acetyl-3-cyano-indole-4-carboxylate
  • Methyl 1-acetyl-3-cyano-benzimidazole-4-carboxylate
  • Methyl 1-acetyl-3-cyano-pyrazole-4-carboxylate

Uniqueness: Methyl 1-acetyl-3-cyano-indazole-4-carboxylate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 1-acetyl-3-cyanoindazole-4-carboxylate

InChI

InChI=1S/C12H9N3O3/c1-7(16)15-10-5-3-4-8(12(17)18-2)11(10)9(6-13)14-15/h3-5H,1-2H3

InChI Key

UEIGSGPSFJWQHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC(=C2C(=N1)C#N)C(=O)OC

Origin of Product

United States

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